2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a dimethylpropyl group, and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to control the rate of reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions can improve the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The methoxyphenyl group can enhance the compound’s ability to interact with aromatic residues in proteins, potentially affecting their function. The dimethylpropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,2-dimethylpropyl)-N-phenylacetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-Chloro-N-(4-methoxyphenyl)acetamide: Lacks the dimethylpropyl group, which may influence its lipophilicity and membrane permeability.
N-(2,2-Dimethylpropyl)-N-(4-methoxyphenyl)acetamide: Lacks the chloro group, which may reduce its electrophilic reactivity.
The presence of the methoxy group in this compound can enhance its interactions with aromatic residues, while the chloro group can increase its electrophilic reactivity, making it a unique compound with distinct properties.
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)10-16(13(17)9-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYPKQTNSOLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=C(C=C1)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.